molecular formula C13H13NO5S2 B11264034 Methyl 3-[(4-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Methyl 3-[(4-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B11264034
M. Wt: 327.4 g/mol
InChI Key: NLXCUQLPHCCSBT-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a methoxyphenylsulfamoyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(4-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 4-methoxyaniline to yield 3-[(4-methoxyphenyl)amino]thiophene-2-carboxylic acid. Finally, the sulfonation of this intermediate with chlorosulfonic acid followed by esterification with methanol produces the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine or chlorosulfonic acid are employed under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes and sulfonated derivatives.

Scientific Research Applications

Methyl 3-[(4-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[(4-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate: Similar structure but with a different substituent on the sulfonamide group.

    Methyl 3-[(4-methoxyphenyl)amino]thiophene-2-carboxylate: Lacks the sulfonamide group, affecting its reactivity and applications.

Uniqueness

Methyl 3-[(4-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of both the methoxyphenylsulfamoyl and carboxylate ester groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 3-[(4-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S2/c1-18-10-5-3-9(4-6-10)14-21(16,17)11-7-8-20-12(11)13(15)19-2/h3-8,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXCUQLPHCCSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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